4-(4-(Trifluoromethyl)phenoxy)benzoic acid
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 4-(trifluoromethyl)phenol. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of phase-transfer catalysts, such as crown ethers, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol or oxidized to form derivatives like benzoyl chloride.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like nitric acid and sulfuric acid for nitration.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Nitration: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid largely depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, allowing them to interact more effectively with biological targets. The phenoxy and benzoic acid moieties can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenoxyacetic acid
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)benzoic acid is unique due to the presence of both the trifluoromethyl group and the phenoxybenzoic acid structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYCJOUKXVWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394897 | |
Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78161-82-7 | |
Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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